(4-Chloro-benzenesulfonylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHABFZMAUWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353243 | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-72-6 | |
| Record name | N-[(4-Chlorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Chloro-benzenesulfonylamino)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid
Introduction
This compound, also known as N-(4-chlorobenzenesulfonyl)glycine, is an organic compound with the molecular formula C₈H₈ClNO₄S.[1] Its structure, featuring a chloro-substituted benzene ring, a sulfonamide group, and an acetic acid moiety, makes it a valuable intermediate in pharmaceutical and biochemical research.[1] This compound is notably used in the synthesis of various derivatives with potential anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1] This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathway: N-Arylsulfonylation
The most established method for synthesizing this compound is through the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and glycine.[1] This reaction, typically conducted under basic conditions, involves the amino group of glycine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]
Key Reactants and Their Preparation
-
4-Chlorobenzenesulfonyl Chloride : This is a primary starting material. It is commonly synthesized by the reaction of chlorobenzene with an excess of chlorosulfonic acid.[2] The process involves the slow addition of chlorobenzene to chlorosulfonic acid, followed by heating to facilitate the reaction.[2] Thionyl chloride can also be used in the process to improve the yield and purity.[3]
-
Glycine : As the simplest amino acid, glycine is readily available commercially. For completeness, a common laboratory-scale synthesis involves the reaction of chloroacetic acid with an excess of aqueous ammonia.[4] The resulting solution of glycine and ammonium chloride is then concentrated, and glycine is precipitated by the addition of methanol.[4]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the methodology employed. Below is a summary of reported quantitative data from various synthesis approaches.
| Parameter | Conventional Method | Microwave-Assisted Method | Scaled-Up Research Protocol |
| Reaction Time | 4-12 hours | 30 seconds - 4 minutes | Optimized for larger scale |
| Typical Yield | Variable, often requires optimization | 63-89% | ~80% |
| Temperature | 0°C to Room Temperature | 80-120°C | Controlled heating/cooling |
| Microwave Power | N/A | 50-250 Watts | N/A |
| Key References | [5] | [1] | [1] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Protocol 1: Standard Laboratory Synthesis
This protocol outlines a general method for the N-arylsulfonylation of glycine.
Materials:
-
Glycine (1.0 equivalent)
-
4-Chlorobenzenesulfonyl chloride (1.1 equivalents)
-
Triethylamine (2.2 equivalents) or another suitable base
-
Anhydrous Dichloromethane (DCM) as solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycine and triethylamine in anhydrous dichloromethane.[6]
-
Addition of Sulfonyl Chloride : Cool the mixture in an ice bath to 0°C. In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane. Add this solution dropwise to the glycine mixture with constant stirring.[5][6]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]
-
Work-up : Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Washing : Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5][6] These washes serve to remove unreacted glycine, excess base, and the sulfonic acid byproduct.[6]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification : Purify the crude solid product by recrystallization, typically from an ethanol/water or ethyl acetate/hexanes solvent system, or by using silica gel column chromatography.[6]
Visualizations
Synthesis Pathway
Caption: Main reaction pathway for the synthesis.
Experimental Workflow
References
An In-depth Technical Guide on (4-Chloro-benzenesulfonylamino)-acetic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for (4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-(4-chlorophenylsulfonyl)glycine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its synthesis, characterization, and potential biological significance.
Chemical Properties and Structure
This compound is an organic compound featuring a 4-chlorobenzenesulfonyl group attached to the nitrogen atom of the amino acid glycine. This structure imparts a combination of properties from both the arylsulfonamide and carboxylic acid moieties, making it a subject of interest in medicinal chemistry.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid |
| CAS Number | 13029-72-6 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl |
| InChI | InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
| InChI Key | LOZHABFZMAUWBU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | 438.8 ± 55.0 °C (Predicted)[1] | Predicted |
| Solubility | Soluble in 0.1 M NaOH[2][3] | Experimental |
| pKa | 3.44 ± 0.10 (Predicted)[1] | Predicted |
| logP | Not available | - |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of glycine with 4-chlorobenzenesulfonyl chloride. Below is a general experimental protocol for its synthesis and purification.
Experimental Protocol: Synthesis of N-(4-chlorophenylsulfonyl)glycine
This protocol is based on general methods for the N-sulfonylation of amino acids.
Materials:
-
Glycine
-
4-Chlorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).
-
To this solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.2 equivalents) in dioxane dropwise at 0-5 °C with vigorous stirring.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of N-(4-chlorophenylsulfonyl)glycine.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common method for purifying the crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.[5]
Diagram of Purification Workflow:
Caption: General workflow for the purification by recrystallization.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following sections provide predicted and analogous spectral data to aid in characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are provided below. These are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (in DMSO-d₆):
-
Aromatic Protons: Multiplet in the range of 7.5 - 8.0 ppm.
-
NH Proton: Broad singlet around 8.0 - 8.5 ppm.
-
CH₂ (glycine) Proton: Doublet around 3.9 - 4.1 ppm.
-
COOH Proton: Broad singlet in the range of 10.0 - 12.0 ppm.[6]
Predicted ¹³C NMR Data (in DMSO-d₆):
-
Carbonyl Carbon (COOH): ~171 ppm
-
Aromatic Carbons: ~128-140 ppm
-
Methylene Carbon (CH₂): ~45 ppm
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
Expected Characteristic IR Absorption Bands:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (sulfonamide): Around 3200-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹
-
S=O stretch (sulfonamide): Two bands, around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)
-
C-Cl stretch: Around 700-800 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 249 (for ³⁵Cl) and 251 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation: Loss of the carboxylic acid group (-COOH), cleavage of the sulfonamide bond.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural motifs suggest potential biological activities. Sulfonamides are a well-known class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer activities. The glycine moiety can improve pharmacokinetic properties.
Derivatives of N-arylsulfonyl-amino acids have been investigated as enzyme inhibitors. For instance, structurally related N-benzylic substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[5] This suggests that this compound could potentially interact with various enzymatic targets.
Further research is required to delineate the specific biological targets and signaling pathways modulated by this compound.
Diagram of a Potential Mechanism of Action (Enzyme Inhibition):
Caption: Hypothetical enzyme inhibition mechanism.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide has consolidated the available chemical and structural information, providing a foundation for researchers. The lack of extensive experimental data highlights opportunities for further characterization of its physicochemical properties and biological activities. The provided protocols and predicted data serve as a starting point for such endeavors.
References
- 1. Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids [comptes-rendus.academie-sciences.fr]
- 2. ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine | C14H12ClNO5S | CID 698024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel physiological mechanism of glycine-induced immunomodulation: Na+-coupled amino acid transporter currents in cultured brain macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
(4-Chloro-benzenesulfonylamino)-acetic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of (4-Chloro-benzenesulfonylamino)-acetic acid, a sulfonamide derivative with potential applications in pharmaceutical and biochemical research.
| Property | Data |
| CAS Number | 13029-72-6 |
| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
Synthesis
This compound is typically synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with glycine.[1] This reaction is generally carried out under basic conditions in a suitable solvent, such as dichloromethane, at controlled temperatures to facilitate the formation of the sulfonamide bond.[1] The final product is then purified using standard laboratory techniques like recrystallization or chromatography.[1]
General Synthesis Workflow
Below is a logical diagram representing the typical synthesis process.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
This compound has been noted for its potential biological activities, primarily stemming from its structural class as a sulfonamide derivative. It is also utilized as a key intermediate in the synthesis of other molecules with therapeutic potential.[1]
Potential Therapeutic Roles:
-
Anti-inflammatory and Analgesic: The compound is suggested to possess potential anti-inflammatory and pain-relieving properties, which are common characteristics of benzenesulfonamide derivatives.[1] The mechanism may involve interaction with biological targets within pain and inflammation pathways.[1]
-
Antimicrobial: Preliminary assessments indicate potential activity against certain bacteria and fungi.[1] The sulfonamide group is a well-known pharmacophore in antimicrobial agents.
Role as a Chemical Intermediate:
-
This compound serves as a building block in the development of more complex molecules. For instance, it has been used in the synthesis of derivatives that exhibit potential antiviral activity against the tobacco mosaic virus.[1] It is also a precursor for compounds designed to have antioxidant properties.[1]
Note: Specific quantitative data on the biological activity of this compound, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. Furthermore, no specific signaling pathways modulated by this compound have been elucidated. The information presented is based on the activities of the broader class of sulfonamide-containing molecules.
References
The Biological Versatility of (4-Chloro-benzenesulfonylamino)-acetic acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-benzenesulfonylamino)-acetic acid serves as a crucial scaffold in medicinal chemistry, leading to the development of a diverse range of derivatives with significant biological activities. While the parent compound is primarily a building block, its structural modifications have yielded potent agents with potential therapeutic applications in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer and anti-inflammatory properties, mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a critical role in tumor proliferation and survival by regulating pH in the hypoxic tumor microenvironment.[1][2]
Another identified mechanism of anticancer activity for this class of compounds is the inhibition of the β-catenin signaling pathway, which is frequently dysregulated in various cancers.[3]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives.
Table 1: Cytotoxic Activity of Thiazolone-Benzenesulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | MDA-MB-231 (Breast) | 3.58 | [4] |
| MCF-7 (Breast) | 4.58 | [4] | |
| 4g | MDA-MB-231 (Breast) | 5.54 | [4] |
| MCF-7 (Breast) | 2.55 | [4] |
Table 2: Cytotoxic Activity of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 18 | HCT-116 (Colon) | 0.33-1.08 | [5] |
| 786-0 (Renal) | 0.33-1.08 | [5] | |
| M14 (Melanoma) | 0.33-1.08 | [5] | |
| HOP-62 (Lung) | 0.05 | [5] |
Table 3: Cytotoxic Activity of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 25 | SW480 (Colon) | 2 | [3] |
| HCT116 (Colon) | 0.12 | [3] |
Table 4: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound | Isoform | Ki (nM) | IC50 (nM) | Reference |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides (various) | hCA IX | 1.4-47.5 | - | [1] |
| hCA XII | 1.7-569 | - | [1] | |
| Thiazolone-benzenesulfonamide 4e | CA IX | - | 10.93 | [2] |
| Thiazolone-benzenesulfonamide 4g | CA IX | - | 25.06 | [2] |
| Thiazolone-benzenesulfonamide 4h | CA IX | - | 15.77 | [2] |
Anti-inflammatory Activity
Certain derivatives of this compound have shown promising anti-inflammatory effects. The proposed mechanisms for this activity include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various signaling pathways. The following diagrams illustrate the key mechanisms.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors such as hematin and L-epinephrine.
-
Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a microplate well, combine the reaction buffer, co-factor solutions, and the enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations and pre-incubate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.[8]
-
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages for inflammation studies) to 70-80% confluency.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the signaling pathways.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-JNK, JNK, p-IκBα, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
-
Conclusion
This compound is a valuable scaffold for the synthesis of novel compounds with potent biological activities. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. The primary anticancer mechanisms involve the inhibition of carbonic anhydrases and the β-catenin signaling pathway. The anti-inflammatory effects are attributed to the inhibition of COX enzymes and the suppression of the MAPK and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these promising therapeutic candidates. Further research into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their potential clinical applications.
References
- 1. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 7. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(4-Chloro-benzenesulfonylamino)-acetic Acid Derivatives and Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives, a class of compounds demonstrating a wide range of promising biological activities. This document details their synthesis, biological evaluation, and potential mechanisms of action, with a focus on antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as thromboxane receptor antagonists and synthase inhibitors.
Core Compound and Analogs
This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is attached to an acetic acid moiety.[1] The presence of the chloro group and the sulfonamide linkage are key features that contribute to the biological activities observed in its derivatives.[1] The general structure allows for extensive modification, leading to a diverse library of analogs with varied pharmacological profiles.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amino acid or amine.[1] The reaction is generally a nucleophilic substitution at the sulfonyl chloride. Further modifications can be made to the amino acid side chain or the carboxylic acid group to generate a wide array of analogs.
A general synthetic approach involves the reaction of an N-alkyl/aryl substituted amine with 4-chlorobenzenesulfonyl chloride to yield N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives. These can be further derivatized by reactions with alkyl halides in the presence of a base.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for several biological activities. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 (inhibition zone in mm) | [2] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 (inhibition zone in mm) | [2] |
| Various N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | Gram-positive bacteria (S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis) | Not specified in abstract | [3] |
| Basic cholane derivatives | Gram-positive and Gram-negative bacteria, fungi, yeast | 0.9-31 | [4] |
Anticancer Activity
Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are presented below.
| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine (Compound 18) | Colon (HCT-116) | 0.33-1.08 | [5] |
| Renal (786-0) | 0.33-1.08 | [5] | |
| Melanoma (M14) | 0.33-1.08 | [5] | |
| Non-Small Cell Lung (HOP-62) | 0.05 | [5] | |
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative (Compound 3l) | Leukemia (SR) | 0.3-0.9 | [6] |
| Melanoma (SK-MEL-5) | 0.3-0.9 | [6] | |
| CNS Cancer (SF-539) | 0.3-0.9 | [6] | |
| Ovarian Cancer (OVCAR-3, OVCAR-4) | 0.3-0.9 | [6] | |
| Breast Cancer (MDA-MB-231/ACTT) | 0.3-0.9 | [6] | |
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative (Compound 8) | Renal Cancer (A498) | < 0.01 | [6] |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) N-(phenylsulfonyl)benzothiohydrazonates (various) | Various human tumor cell lines | 8.12-24.9 | [2] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [7] |
| Colon cancer (SW-620) | < 0.01–0.02 | [7] | |
| CNS cancer (SF-539) | < 0.01–0.02 | [7] | |
| Melanoma (SK-MEL-5) | < 0.01–0.02 | [7] |
Thromboxane Receptor Antagonism and Synthase Inhibition
A notable therapeutic application of this class of compounds is their dual activity as thromboxane A2 receptor (TxRA) antagonists and thromboxane A2 synthase inhibitors (TxSI).
| Compound/Derivative | Activity | IC50 (M) | Reference |
| 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl)propyl)octanoic acid and analogs | TxRA (human platelets) | ~10⁻⁷ - 10⁻⁹ | [8] |
| TxSI | ~10⁻⁹ | [8] | |
| Enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid | TxRA and TxSI | 2-30 x 10⁻⁹ | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research.
Synthesis of N-Aryl-4-chlorobenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-4-chlorobenzenesulfonamide derivatives.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Appropriate aniline derivative
-
Ethanol
-
Ice-cold water
Procedure:
-
A stoichiometric amount of 4-chlorobenzenesulfonyl chloride is reacted with the corresponding aniline derivative.
-
The reaction mixture is boiled for 10 minutes.[10]
-
After cooling to room temperature, the mixture is poured into ice-cold water (approximately 100 ml).[10]
-
The resulting solid, the 4-chloro-N-(aryl)benzenesulfonamide, is collected by suction filtration.[10]
-
The crude product is washed thoroughly with cold water.[10]
-
Purification is achieved by recrystallization from dilute ethanol to a constant melting point.[10]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.[1]
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in MHB directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria in MHB without compound) and negative (MHB only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[11][12] The plate is then left at room temperature in the dark for 2 hours.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Thromboxane Receptor Antagonism Assay (Platelet Aggregation)
This assay evaluates the ability of compounds to inhibit platelet aggregation induced by a thromboxane A2 mimetic.
Materials:
-
Human platelet-rich plasma (PRP)
-
Thromboxane A2 mimetic (e.g., U46619)
-
Test compounds
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by low-speed centrifugation.[8]
-
Incubation: PRP is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[8]
-
Aggregation Induction: Platelet aggregation is initiated by adding the thromboxane A2 mimetic.
-
Measurement: The change in light transmission, which corresponds to platelet aggregation, is monitored using a platelet aggregometer.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation response in the presence of the compound to that of the vehicle control.
Thromboxane Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme responsible for thromboxane A2 synthesis.
Materials:
-
Human thromboxane A2 synthase (recombinant or from platelet microsomes)
-
Substrate: Prostaglandin H2 (PGH2)
-
Test compounds
-
Assay buffer
-
Quenching solution (e.g., citric acid)
-
ELISA kit for Thromboxane B2 (TXB2) measurement
Procedure:
-
Enzyme-Inhibitor Pre-incubation: The thromboxane A2 synthase enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the PGH2 substrate.
-
Reaction Termination: After a fixed time, the reaction is stopped by adding a quenching solution.
-
TXB2 Quantification: The amount of TXB2, the stable metabolite of thromboxane A2, is quantified using an ELISA kit.
-
Data Analysis: The percentage of inhibition of TXB2 formation is calculated for each compound concentration relative to the vehicle control, and the IC50 value is determined.
Visualizations
The following diagrams illustrate key workflows and pathways related to the study of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Caption: Workflow for the biological screening of synthesized derivatives.
Caption: Inhibition of the thromboxane pathway by the derivative class.
Conclusion
This compound and its analogs represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory assays, coupled with their potent and dual-acting inhibition of the thromboxane pathway, highlights their potential for further investigation and optimization in drug discovery programs. The detailed protocols and compiled data within this guide are intended to facilitate and accelerate future research in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Competitive antagonism at thromboxane receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Silico Modeling of (4-Chloro-benzenesulfonylamino)-acetic acid Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for elucidating the molecular interactions of (4-Chloro-benzenesulfonylamino)-acetic acid. This compound, possessing a benzenesulfonamide scaffold, is of interest due to the known biological activities of structurally related molecules, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties.[1] This document outlines a systematic approach encompassing target identification, molecular docking, and molecular dynamics simulations to predict and analyze the binding affinity and mechanism of action of this compound with putative biological targets. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to guide researchers, scientists, and drug development professionals in conducting similar computational studies.
Introduction to this compound
This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is bonded to an acetic acid moiety. The molecular formula is C₈H₈ClNO₄S.[1] The presence of the sulfonamide group is a key feature, as this functional group is essential for the therapeutic efficacy of many drugs by enabling interactions with target proteins.[1] While specific in silico studies on this exact molecule are not prevalent in public literature, the biological activities of similar sulfonamide-containing compounds suggest potential interactions with various enzymes and receptors.
Known biological activities of related compounds include:
-
Anti-inflammatory and Analgesic Effects: Potential modulation of pathways involved in inflammation and pain.[1]
-
Antimicrobial Activity: Inhibition of microbial growth, a common feature of sulfonamide-based drugs.[1][2]
-
Enzyme Inhibition: Notably, carbonic anhydrases are known targets for sulfonamides.[3]
-
Receptor Antagonism: Potential interaction with receptors like CCR2 and CCR9, which are implicated in inflammatory diseases and cancer.[3]
-
Anticancer Potential: Derivatives of 4-chlorobenzenesulfonamide have been investigated for their antitumor activity, for instance, as inhibitors of β-catenin.[4]
Given this landscape, a systematic in silico approach is warranted to identify and characterize the most probable biological targets and interaction modes of this compound.
Proposed In Silico Modeling Workflow
A multi-step computational workflow is proposed to investigate the interactions of this compound. This workflow, depicted below, begins with target identification and proceeds through progressively more detailed simulations to refine the understanding of the molecule's binding behavior.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key stages of the proposed in silico study.
Target Identification and Protein Preparation
Based on the known activities of structurally similar compounds, several potential protein targets can be prioritized for investigation. For this guide, we will consider Human Carbonic Anhydrase II (CA-II) and C-C Chemokine Receptor type 2 (CCR2) as representative targets.
Protocol for Protein Preparation:
-
Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 2CBE for CA-II and PDB ID: 5T1A for CCR2.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for structural integrity or catalytic activity.[5]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges using a force field such as AMBER or CHARMM. Tools like AutoDockTools or Maestro (Schrödinger) can be used for this step.
-
Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable starting conformation for docking and simulation.
Ligand Preparation
The 3D structure of this compound must be prepared for docking.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch. Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Optimize the geometry of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand atoms. Gasteiger charges are commonly used for this purpose in docking studies.[5]
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6]
Protocol for Molecular Docking using AutoDock Vina:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File Setup: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (scoring function).[7][8]
-
Analysis of Results: Visualize the predicted binding poses in the context of the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.[8] Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]
Protocol for MD Simulation using GROMACS:
-
System Preparation: Place the best-ranked protein-ligand complex from the docking study into a simulation box.
-
Solvation: Solvate the system with an explicit water model (e.g., TIP3P).[9]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Conduct a two-phase equilibration process. First, perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.[10][11] Second, run a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[10][11]
-
Production Run: Execute the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the protein-ligand complex and to capture relevant conformational changes.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (using methods like MM/PBSA or MM/GBSA).
Data Presentation
Quantitative data from the in silico analyses should be summarized in tables for clear comparison.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| CA-II | -8.2 | His94, His96, Thr199, Thr200 | 2 |
| CCR2 | -7.5 | Tyr49, Trp98, Arg129, Glu291 | 3 |
Table 2: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) of Ligand | Predicted Binding Free Energy (kcal/mol) |
| CA-II Complex | 1.5 ± 0.3 | 0.8 ± 0.2 | -25.7 ± 3.1 |
| CCR2 Complex | 2.1 ± 0.5 | 1.2 ± 0.4 | -18.9 ± 4.5 |
Signaling Pathway Visualization
Based on the potential inhibition of CCR2, a simplified representation of the downstream signaling pathway that could be modulated by this compound is presented below. CCR2 is involved in the recruitment of monocytes and macrophages to sites of inflammation.
Conclusion
The in silico modeling workflow detailed in this guide provides a robust framework for investigating the molecular interactions of this compound. By combining molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding the compound's mechanism of action, binding affinity, and potential biological targets. The methodologies and visualization tools presented here are intended to facilitate a deeper understanding of the structure-activity relationships of this and other novel chemical entities, thereby accelerating the early stages of drug discovery and development. Further experimental validation through in vitro and in vivo assays is essential to confirm the computational predictions.
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]
- 4. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 10. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 11. compchems.com [compchems.com]
(4-Chloro-benzenesulfonylamino)-acetic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (4-Chloro-benzenesulfonylamino)-acetic acid (CAS No. 13029-72-6). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines established methodologies and predictive insights based on the compound's chemical structure and data from related sulfonamide compounds. The experimental protocols provided herein are robust templates for determining the precise solubility and stability profile of this molecule.
Core Compound Properties
This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is attached to the nitrogen of glycine (aminoacetic acid). This structure imparts characteristics of both a sulfonamide and a carboxylic acid, influencing its physicochemical properties.
| Property | Value | Source |
| CAS Number | 13029-72-6 | [1] |
| Molecular Formula | C₈H₈ClNO₄S | [1] |
| Molecular Weight | 249.67 g/mol | [1] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]acetic acid | [1] |
Solubility Profile
Predicted Solubility Characteristics:
-
Aqueous Solubility: Likely low in acidic to neutral pH but expected to increase in alkaline conditions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to be soluble, a common characteristic for sulfonamides.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.
Table 1: Illustrative Solubility Data Presentation
The following table is a template demonstrating how experimentally determined solubility data for this compound should be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 3.0) | 25 | Data Not Found | HPLC-UV |
| Water (pH 7.4) | 25 | Data Not Found | HPLC-UV |
| Water (pH 9.0) | 25 | Data Not Found | HPLC-UV |
| Methanol | 25 | Data Not Found | Gravimetric |
| Ethanol | 25 | Data Not Found | Gravimetric |
| Dichloromethane | 25 | Data Not Found | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Found | Gravimetric |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not published, forced degradation studies on similar sulfonamide compounds provide a framework for assessing its stability under various stress conditions.[2] Sulfonamides can be susceptible to hydrolysis, oxidation, and photolysis.[3]
Table 2: Illustrative Forced Degradation Study Summary
This table template shows how results from a forced degradation study would be summarized, indicating the percentage of degradation under different stress conditions.
| Stress Condition | Reagent/Parameters | Time | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Data Not Found | Not Determined |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Data Not Found | Not Determined |
| Neutral Hydrolysis | Water | 24 hours | Data Not Found | Not Determined |
| Oxidative | 3% H₂O₂ | 24 hours | Data Not Found | Not Determined |
| Thermal | 105°C | 24 hours | Data Not Found | Not Determined |
| Photolytic (Solid) | 1.2 million lux hours | 10 days | Data Not Found | Not Determined |
| Photolytic (Solution) | 1.2 million lux hours | 10 days | Data Not Found | Not Determined |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices and methodologies for sulfonamides.[2][4][5]
Solubility Determination Protocol (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in various solvents.
Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water at different pH values, methanol, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard calibration curve.
-
Express the solubility in units such as mg/mL or mol/L.
Stability and Forced Degradation Protocol
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[2][6]
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Stability chamber with temperature and humidity control
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for up to 24 hours.[2]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep the solution at room temperature or gently heat for up to 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.[2]
-
Withdraw and analyze samples at appropriate intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[2]
-
At specified times, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
Keep control samples in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the mass of degradation products.
-
Calculate the percentage of degradation and identify the major degradation products formed under each condition.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for solubility determination.
Caption: Workflow for forced degradation stability testing.
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Unraveling the Biological Activities of (4-Chloro-benzenesulfonylamino)-acetic acid: A Review of Current Knowledge
(4-Chloro-benzenesulfonylamino)-acetic acid , a synthetic organic compound featuring a sulfonamide linkage, has been noted for its potential as a versatile scaffold in medicinal chemistry. While a definitive and fully elucidated mechanism of action remains to be established, preliminary research and its role as a synthetic precursor suggest several areas of biological activity, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide synthesizes the currently available information on its potential mechanisms, primarily highlighting its role as a key intermediate in the development of more complex bioactive molecules.
Postulated Mechanisms of Action
General biological activities have been attributed to this compound, with a recurring hypothesis centering on its interaction with biological macromolecules. The proposed, yet not definitively proven, mechanism involves the interaction with sulfhydryl (-SH) groups present in various proteins and enzymes.[1] This interaction could potentially modulate the activity of key proteins involved in inflammatory and pain pathways.
Role as a Synthetic Intermediate
A significant body of evidence points to the primary role of this compound as a crucial building block in the synthesis of novel derivatives with more defined and potent biological activities. Researchers have utilized this compound to create a variety of molecules with potential therapeutic applications.
Anti-inflammatory and Anticancer Derivatives
This compound has been used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives which have shown potential anti-inflammatory and anticancer activities.[1] In silico studies on these derivatives have been performed to predict their potential mechanisms of action and toxicity profiles.[1]
Antimicrobial and Antioxidant Derivatives
The core structure of this compound is considered a fundamental scaffold for antimicrobial and enzyme inhibitory activities.[1] The sulfonamide group is deemed essential for interactions with target proteins.[1] It has served as a starting material for the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes, which have demonstrated potential antioxidant and antimicrobial properties.[1] Furthermore, it is a key intermediate in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives that have exhibited potential antiviral activity against the tobacco mosaic virus.[1]
Synthesis of this compound
The established synthetic route to this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine or its derivatives. This nucleophilic substitution reaction is typically carried out under basic conditions in a suitable solvent.
Future Directions
The existing literature primarily underscores the utility of this compound as a foundational molecule for the development of new therapeutic agents. While general biological activities have been suggested, there is a clear need for in-depth mechanistic studies on the compound itself. Future research should focus on identifying specific molecular targets, elucidating signaling pathways affected by this compound, and generating quantitative data through robust enzyme inhibition and receptor binding assays. Such studies will be crucial to fully understand its pharmacological profile and to exploit its therapeutic potential, either as a standalone agent or as a lead for further drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-(4-chlorobenzenesulfonyl)glycine, is a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a sulfonamide linkage and a carboxylic acid moiety, makes it a versatile building block for the synthesis of various biologically active compounds. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, diuretic, and hypoglycemic properties. The incorporation of the 4-chlorophenyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.
This document provides a detailed protocol for the synthesis of this compound from readily available starting materials: 4-chlorobenzenesulfonyl chloride and glycine. The described method is a robust and common laboratory-scale procedure involving the nucleophilic attack of the amino group of glycine on the sulfonyl chloride.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The amino group of glycine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This reaction forms a sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. The overall reaction is as follows:
Experimental Protocols
This section details a representative experimental procedure for the synthesis of this compound.
Materials and Equipment:
-
Glycine
-
4-Chlorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Water (distilled or deionized)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
Procedure:
-
Preparation of Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture until the glycine is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Addition of 4-Chlorobenzenesulfonyl Chloride: While maintaining the temperature at 0-5 °C, slowly add 4-chlorobenzenesulfonyl chloride (1.0-1.1 equivalents) portion-wise to the stirred glycine solution over a period of 30-60 minutes. It is crucial to add the sulfonyl chloride slowly to control the exothermic reaction and minimize the hydrolysis of the sulfonyl chloride.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.[1] A common solvent system for recrystallization is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product. The literature melting point for this compound is in the range of 180-182 °C.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Glycine | 1.0 equivalent | |
| 4-Chlorobenzenesulfonyl chloride | 1.0 - 1.1 equivalents | A slight excess of the sulfonyl chloride can be used to ensure complete consumption of glycine. |
| Sodium Hydroxide (Base) | 2.2 equivalents | Sufficient base is required to deprotonate the glycine and neutralize the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Water | An aqueous medium is suitable for dissolving glycine and the base. |
| Temperature | 0-5 °C (addition), Room Temp. (reaction) | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. |
| Work-up & Purification | ||
| Acidification pH | ~2 | To precipitate the carboxylic acid product. |
| Recrystallization Solvent | Ethanol/Water | A common and effective solvent system for the purification of this type of compound. |
| Expected Product | ||
| Melting Point | 180-182 °C | Literature value. |
| Appearance | White crystalline solid | |
| Expected Yield | 70-85% | Yields can vary depending on the reaction scale and purification efficiency. |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of the target compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for (4-Chloro-benzenesulfonylamino)-acetic acid in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-benzenesulfonylamino)-acetic acid is a synthetic compound belonging to the class of N-arylsulfonyl-α-amino acids. Compounds with arylsulfonamide and acetic acid moieties have been investigated for a variety of pharmacological activities, including anti-inflammatory properties. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[1] This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound using established in vitro assays.
Putative Mechanism of Action
The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of the cyclooxygenase (COX) pathway, a critical enzymatic cascade in the inflammatory process. By selectively or non-selectively inhibiting COX-1 and COX-2, the compound may reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] Furthermore, the compound may modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of signaling pathways like NF-κB.
References
Application of (4-Chloro-benzenesulfonylamino)-acetic acid in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-benzenesulfonylamino)-acetic acid is a sulfonamide derivative that serves as a versatile scaffold in medicinal chemistry. While direct antimicrobial data for the parent compound is limited in publicly available literature, its derivatives have demonstrated notable activity against a range of bacterial pathogens. This document provides an overview of the antimicrobial applications of compounds derived from this compound, along with detailed protocols for their evaluation. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect.
Antimicrobial Activity of Derivatives
| Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [4] |
| Bacillus subtilis ATCC 6683 | 125 | [4] | |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | [4] |
| Bacillus subtilis ATCC 6683 | 125 | [4] |
Note: The data presented is for derivatives of this compound. Further studies are required to determine the intrinsic antimicrobial activity of the parent compound.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides, including derivatives of this compound, act as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for DNA and RNA synthesis. By mimicking PABA, sulfonamides bind to and inhibit dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth.[1][2][3]
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Chloro-benzenesulfonylamino)-acetic acid as a Versatile Intermediate for Novel Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-Chloro-benzenesulfonylamino)-acetic acid is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of novel compounds with significant therapeutic potential.[1] Its unique structure, featuring a reactive chloro-substituted benzene ring, a sulfonamide group, and an acetic acid moiety, allows for diverse chemical modifications, leading to derivatives with a broad spectrum of biological activities.[1] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel drug candidates.
I. Synthetic Applications and Chemical Properties
This compound, with the molecular formula C₈H₈ClNO₄S, serves as a foundational scaffold for the development of more complex molecules.[1] The presence of the chloro group enhances its chemical reactivity and biological activity.[1] Key reactions involving this intermediate include nucleophilic substitutions, electrophilic aromatic substitutions, and modifications of the sulfonamide and acetic acid functionalities.[1]
General Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of 4-chlorobenzenesulfonyl chloride with glycine.[1] Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times and improving yields.[1]
Table 1: Synthesis Methods for this compound
| Method | Starting Materials | Solvents | Key Conditions | Yield (%) | Reference |
| Conventional | 4-chlorobenzenesulfonyl chloride, glycine | Dichloromethane | Controlled temperature | Not specified | [1] |
| Microwave-assisted | 4-chlorobenzenesulfonyl chloride, glycine | Not specified | 50-250 watts, 30s - 4 min | 63-89 | [1] |
II. Synthesis of Bioactive Derivatives
This compound is a precursor for various heterocyclic and N-acyl-α-amino acid derivatives with promising pharmacological profiles.
A. Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid Derivatives
This class of compounds has demonstrated potential antimicrobial, anticancer, and anti-inflammatory activities.[1] The synthesis involves a multi-step process starting from the conversion of 4-[(4-chlorophenyl)sulfonyl]benzoic acid to its acyl chloride, followed by reaction with an amino acid like valine.[2]
Experimental Protocol: Synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3)
-
Step 1: Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (2): A mixture of 4-[(4-chlorophenyl)sulfonyl]benzoic acid (1) and thionyl chloride (SOCl₂) is refluxed for 30 hours.[2] The excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride 2.
-
Step 2: Synthesis of N-acyl-α-amino acid (3):
-
Valine is dissolved in a solution of NaOH in water and the solution is cooled to 0–5 °C.[2]
-
A solution of the acyl chloride 2 in dichloromethane is added dropwise to the valine solution while maintaining the temperature between 0–5 °C.[2]
-
The reaction mixture is stirred at this temperature for 30 minutes and then at room temperature for 1 hour.[2]
-
The aqueous layer is separated and acidified with HCl to precipitate the product 3, which is then filtered, washed with water, and dried.[2]
-
B. Synthesis of 1,3-oxazol-5(4H)-one Derivatives
These derivatives are obtained through the cyclodehydration of N-acyl-α-amino acids and have shown antimicrobial activity.[2]
Experimental Protocol: Synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (4)
-
To a solution of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3) in dichloromethane, add 4-methylmorpholine.[2]
-
Add ethyl chloroformate dropwise while stirring at room temperature.[2]
-
Continue stirring for 30 minutes.[2]
-
The reaction mixture is then processed to isolate the 1,3-oxazol-5(4H)-one derivative 4.[2]
C. Synthesis of 1,3,4-Thiadiazole-2-sulfonamide Derivatives
These compounds have been investigated for their potential antiviral activity against the tobacco mosaic virus.[1] The synthesis is a multi-step process starting from 4-chlorobenzoic acid.[1]
Experimental Protocol: General Synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives
-
Esterification: 4-chlorobenzoic acid is esterified with methanol.[1]
-
Hydrazination: The resulting ester is treated with hydrazine.[1]
-
Cyclization: The product is then cyclized to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.[1]
-
Sulfonyl Chloride Formation: The thiol is converted into the corresponding sulfonyl chloride.[1]
-
Sulfonamide Formation: The sulfonyl chloride undergoes nucleophilic attack by various amines to yield the final N-substituted sulfonamide derivatives.[1]
III. Biological Activities of Derivatives
Derivatives synthesized from this compound have been evaluated for a range of biological activities.
A. Antimicrobial Activity
Several derivatives have shown promising activity against various bacterial and fungal strains.[1][2][3]
Table 2: Antibacterial Activity of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides 5(a-j) [3]
| Compound | K. pneumoniae (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) |
| 5a | 19±0.81 | 18±0.94 | 16±1.24 | 18±0.94 |
| 5b | 15±1.24 | 14±0.42 | 15±0.42 | 15±0.94 |
| 5c | 14±0.94 | 13±1.24 | 12±0.94 | 13±0.47 |
| 5d | 16±0.47 | 15±0.81 | 15±1.24 | 16±0.71 |
| 5e | 17±0.71 | 16±0.94 | 15±0.81 | 17±0.94 |
| 5f | 18±1.24 | 17±0.71 | 16±0.42 | 15±0.71 |
| 5g | 18±0.42 | 16±0.81 | 15±1.24 | 16±0.81 |
| 5h | 15±0.94 | 14±1.24 | 14±0.81 | 13±1.24 |
| 5i | 13±1.24 | 13±0.47 | 14±0.42 | 13±0.94 |
| 5j | 10±0.81 | 10±0.94 | 10±0.81 | 11±0.94 |
| STD (Chloramphenicol) | 23±0.42 | 20±0.47 | 19±0.94 | 21±0.47 |
Table 3: MIC and MBEC Values for 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives (µg/mL) [2]
| Compound | MIC | MBEC |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | ≥ 500 | ≥ 500 |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | ≥ 500 (against most strains), specific activity against Gram-positive strains | Not specified |
B. Anticancer, Anti-inflammatory, and Antiviral Activities
Derivatives of this compound have also been investigated for other therapeutic applications.
-
Anticancer Activity: New 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have been assessed for their anticancer activity.[1]
-
Anti-inflammatory Activity: The same class of derivatives has also shown potential anti-inflammatory properties.[1]
-
Antiviral Activity: 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have exhibited potential antiviral activity against the tobacco mosaic virus.[1]
IV. Visualized Workflows and Logical Relationships
A. General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from this compound.
References
Application Notes and Protocols: Experimental Design for Testing Analgesic Effects of (4-Chloro-benzenesulfonylamino)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-Chloro-benzenesulfonylamino)-acetic acid is an organic compound that has shown potential for biological activity, including anti-inflammatory and analgesic effects.[1] Its unique structure, which combines a sulfonamide group with an acetic acid moiety, suggests it may interact with various biological targets involved in pain and inflammation pathways.[1] Preliminary studies indicate that its mechanism of action might involve the modulation of proteins or enzymes through interaction with sulfhydryl groups.[1] This document provides a detailed experimental design to systematically evaluate the analgesic properties of this compound using established in vivo models. The protocols outlined below are designed to assess both centrally and peripherally mediated analgesic effects.
Experimental Workflow
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Experimental Protocols
Hot Plate Test (Central Analgesic Activity)
The hot plate test is a method used to evaluate thermally induced pain and is effective for assessing centrally acting analgesics.[2][3][4][5][6]
Objective: To determine the central analgesic activity of this compound by measuring the reaction time of animals to a heat stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Swiss albino mice (20-25g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Standard drug (e.g., Morphine sulfate, 5 mg/kg)
-
Animal cages
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.[7] House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.[7]
-
Group Allocation: Randomly divide the mice into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (Morphine sulfate)
-
Group III: Test compound (low dose, e.g., 25 mg/kg)
-
Group IV: Test compound (high dose, e.g., 50 mg/kg)
-
-
Baseline Measurement: Before drug administration, place each mouse individually on the hot plate, maintained at a constant temperature of 55 ± 0.5°C.[5] Record the time (in seconds) it takes for the mouse to show signs of discomfort, such as licking its paws or jumping. This is the baseline latency.
-
Cut-off Time: A cut-off time of 30 seconds should be established to prevent tissue damage.[5] If a mouse does not respond within this time, remove it from the hot plate and assign it a latency of 30 seconds.
-
Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.) according to the experimental design.
-
Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time (test latency).[5][7]
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Tail-Flick Test (Central Analgesic Activity)
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is used for screening centrally acting analgesics.[7][8][9]
Objective: To further assess the central analgesic properties of the test compound by measuring the tail withdrawal reflex from a radiant heat source.
Materials:
-
Tail-flick analgesiometer
-
Swiss albino mice or Wistar rats
-
This compound
-
Vehicle
-
Standard drug (e.g., Tramadol or Morphine)
-
Animal restrainers
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as described in the hot plate test.
-
Baseline Measurement: Gently restrain the animal and place the distal part of its tail on the radiant heat source of the analgesiometer.[7] The time taken for the animal to flick its tail away from the heat is recorded as the baseline reaction time.[8][9]
-
Cut-off Time: A cut-off time of 10-12 seconds is typically used to avoid tissue damage.[8][10]
-
Drug Administration: Administer the respective treatments to each group.
-
Post-Treatment Measurement: Measure the tail-flick latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.[7]
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.[7] Calculate the % Analgesia or %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This test is a chemical method used to induce visceral pain and is particularly sensitive to peripherally acting analgesics.[11][12][13]
Objective: To evaluate the peripheral analgesic effect of this compound by quantifying the inhibition of acetic acid-induced writhing in mice.
Materials:
-
Swiss albino mice (20-30g)
-
0.6% acetic acid solution
-
This compound
-
Vehicle
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)[14]
-
Observation chambers (e.g., glass beakers)
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedures as described previously.
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically 30 minutes before the induction of writhing.[11]
-
Induction of Writhing: Inject 0.6% acetic acid (10 ml/kg) intraperitoneally into each mouse.[11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber.[12] After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior) for a continuous 20-minute period.[11][12]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Hot Plate Test Data
| Group | Treatment | Dose (mg/kg) | Baseline Latency (s) | 30 min Latency (s) | 60 min Latency (s) | 90 min Latency (s) | 120 min Latency (s) | %MPE (at peak effect) |
| I | Vehicle | - | ||||||
| II | Morphine | 5 | ||||||
| III | Test Compound | 25 | ||||||
| IV | Test Compound | 50 |
Values to be presented as Mean ± SEM (n=6)
Table 2: Tail-Flick Test Data
| Group | Treatment | Dose (mg/kg) | Baseline Latency (s) | 30 min Latency (s) | 60 min Latency (s) | 90 min Latency (s) | 120 min Latency (s) | % Analgesia (at peak effect) |
| I | Vehicle | - | ||||||
| II | Standard Drug | - | ||||||
| III | Test Compound | 25 | ||||||
| IV | Test Compound | 50 |
Values to be presented as Mean ± SEM (n=6)
Table 3: Acetic Acid-Induced Writhing Test Data
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes (in 20 min) | % Inhibition |
| I | Vehicle | - | - | |
| II | Diclofenac Na | 10 | ||
| III | Test Compound | 25 | ||
| IV | Test Compound | 50 |
Values to be presented as Mean ± SEM (n=6)
Signaling Pathway Visualization
The analgesic effect of a compound can be mediated through various signaling pathways. A potential mechanism involves the modulation of inflammatory mediators and ion channels involved in nociceptive signaling.
Caption: Putative sites of action for this compound in the pain signaling pathway.
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. dol.inf.br [dol.inf.br]
- 4. researchgate.net [researchgate.net]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. ajpp.in [ajpp.in]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. saspublishers.com [saspublishers.com]
- 14. jnu.ac.bd [jnu.ac.bd]
Application Notes and Protocols for High-Throughput Screening of (4-Chloro-benzenesulfonylamino)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of (4-Chloro-benzenesulfonylamino)-acetic acid derivatives. This class of compounds, characterized by a core benzenesulfonamide framework, has demonstrated significant potential as modulators of various biological targets, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The primary molecular targets for benzenesulfonamide-based compounds are zinc-containing metalloenzymes, including carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[3][4][5]
This document outlines two primary HTS approaches to identify and characterize novel inhibitors: a fluorescence-based enzymatic assay targeting carbonic anhydrase II and a cell-based proliferation assay to assess the cytotoxic effects of these compounds, which is relevant to their potential anticancer activity.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general enzymatic inhibition mechanism and the subsequent high-throughput screening workflow designed to identify potent inhibitors from a compound library.
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of (4-Chloro-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-benzenesulfonylamino)-acetic acid is a synthetic organic compound with potential applications in medicinal chemistry. Preliminary research suggests that derivatives of this compound may possess antimicrobial and toxic properties.[1] A thorough evaluation of its cytotoxic potential is a critical step in the drug discovery and development process to understand its safety profile and mechanism of action.[2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays.
Core Concepts in Cytotoxicity Testing
Cytotoxicity assays are essential tools in toxicology and pharmacology to screen for the toxic effects of chemical compounds on cultured cells.[3][4] These assays measure various cellular parameters to determine cell viability and the mechanism of cell death, such as apoptosis or necrosis.[2][4][5] Commonly employed methods include assessing metabolic activity, cell membrane integrity, and lysosomal function.[6][7]
Key Cytotoxicity Assays
This document outlines the protocols for three widely used colorimetric assays for quantifying cytotoxicity:
-
MTT Assay: This assay measures the metabolic activity of viable cells.[6][8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9] An increase in LDH activity in the cell culture supernatant is an indicator of cell lysis and necrosis.[9]
-
Neutral Red (NR) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][10][11] The amount of dye retained by the cells is proportional to the number of viable cells.[7][10]
Experimental Workflow
The general workflow for evaluating the cytotoxicity of this compound involves several key steps from cell culture preparation to data analysis.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[8][12]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer and adjust the cell density.
-
Seed 100 µL of cell suspension per well in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the medium containing MTT.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[14][15]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[16]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
LDH Assay:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Add 50 µL of the LDH reaction mixture to each well.[15]
-
Incubate at room temperature for 30 minutes, protected from light.[15]
-
Add 50 µL of stop solution to each well.[15]
-
-
Data Acquisition:
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Neutral Red Cytotoxicity Assay
This protocol is based on standard Neutral Red assay procedures.[7][10][11]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Washing solution (e.g., PBS)
-
Solubilization/destain solution (e.g., 1% acetic acid in 50% ethanol)[17]
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired time period.
-
-
Neutral Red Staining:
-
After incubation, remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Washing and Solubilization:
-
Data Acquisition:
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison of the cytotoxic effects of this compound across different assays and cell lines.
Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| Assay | Endpoint | IC50 (µM) |
| MTT | Metabolic Activity | Hypothetical Value |
| LDH | Membrane Integrity | Hypothetical Value |
| Neutral Red | Lysosomal Integrity | Hypothetical Value |
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of a compound can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis.[2] Further investigation into the mechanism of action of this compound could involve exploring these pathways.
Further Mechanistic Studies (Apoptosis Assays)
To elucidate the specific mechanism of cell death induced by this compound, further assays can be performed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.[18][19]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can confirm the induction of apoptosis.[18][20]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][21]
These advanced assays provide deeper insights into the molecular mechanisms underlying the cytotoxic effects of the compound, which is crucial for its further development as a potential therapeutic agent.[21][22]
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Cell-Based Assays [sigmaaldrich.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization Techniques for (4-Chloro-benzenesulfonylamino)-acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of (4-Chloro-benzenesulfonylamino)-acetic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate crystallization method is crucial for obtaining high-purity material, which is essential for subsequent synthetic steps and for ensuring the quality and efficacy of the final active pharmaceutical ingredient.
Introduction
This compound is synthesized from the reaction of 4-chlorobenzenesulfonyl chloride and glycine.[1] Purification of the crude product is typically achieved through recrystallization. This process relies on the principle that the solubility of the compound and impurities in a solvent system changes with temperature. By carefully selecting solvents and controlling the cooling process, highly pure crystals of the target compound can be obtained, while impurities remain in the solution (mother liquor).
This guide details three common and effective crystallization techniques:
-
Cooling Crystallization: Utilizing a single solvent or a solvent mixture where the compound's solubility is significantly higher at elevated temperatures.
-
Antisolvent Crystallization: Adding a solvent in which the compound is poorly soluble (an antisolvent) to a solution of the compound, thereby inducing precipitation.
-
Evaporative Crystallization: Removing the solvent to increase the compound's concentration beyond its solubility limit, leading to crystallization.
Data Presentation: Comparison of Crystallization Methods
The following table summarizes the key parameters and expected outcomes for the described crystallization protocols. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocols.
| Crystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) | Key Advantages | Key Considerations |
| Method A: Cooling Crystallization | Ethanol/Water | 80-90% | >99.0% | Simple, effective for moderately polar compounds. | Requires a significant difference in solubility at different temperatures. |
| Method B: Antisolvent Crystallization | Acetone/Water | 85-95% | >99.5% | High yield, can be rapid. | Requires careful control of antisolvent addition to avoid oiling out. |
| Method C: Cooling Crystallization | Ethyl Acetate/Hexane | 75-85% | >98.5% | Good for compounds with intermediate polarity. | Flammability of hexane requires careful handling. |
Experimental Protocols
Safety Precautions: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Method A: Cooling Crystallization from Ethanol/Water
This method is a robust starting point for the purification of this compound, utilizing a polar protic solvent system.[2]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flask
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol (e.g., start with 50 mL) and begin heating the mixture with gentle stirring on a hotplate.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Addition of Water (Antisolvent):
-
To the hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently turbid.
-
Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution at an elevated temperature.
-
-
Crystallization:
-
Remove the flask from the hotplate and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Dry the purified crystals under vacuum to a constant weight.
-
Method B: Antisolvent Crystallization from Acetone/Water
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. Acetone typically provides good solubility, while water acts as an effective antisolvent.
Materials:
-
Crude this compound
-
Acetone
-
Deionized Water
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution:
-
In a 250 mL Erlenmeyer flask with a magnetic stir bar, dissolve 10.0 g of the crude product in the minimum amount of acetone required for complete dissolution at room temperature.
-
-
Antisolvent Addition:
-
With continuous stirring, slowly add deionized water dropwise to the acetone solution.
-
Continue adding water until a persistent cloudiness is observed, indicating the onset of precipitation.
-
-
Crystallization:
-
Allow the mixture to stir at room temperature for 30-60 minutes to allow for complete crystallization.
-
Cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the crystals via vacuum filtration.
-
Wash the collected crystals with a small portion of a cold acetone/water mixture.
-
Dry the crystals under vacuum.
-
Method C: Cooling Crystallization from Ethyl Acetate/Hexane
This mixed-solvent system is effective for compounds of intermediate polarity and offers an alternative to aqueous systems.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flask
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution:
-
Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar.
-
Add the minimum volume of hot ethyl acetate required to dissolve the solid completely.
-
-
Addition of Hexane (Antisolvent):
-
To the hot solution, slowly add hexane with continuous stirring until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool undisturbed to room temperature.
-
Once at room temperature, immerse the flask in an ice bath for at least 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the purified product under vacuum.
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for synthesis and purification.
Logic Diagram for Crystallization Method Selection
This diagram outlines the decision-making process for selecting an appropriate crystallization technique.
Caption: Decision tree for crystallization method selection.
References
Troubleshooting & Optimization
Optimizing reaction conditions for (4-Chloro-benzenesulfonylamino)-acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is the reaction of 4-chlorobenzenesulfonyl chloride with glycine in the presence of a base. This reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Q2: What are the critical reaction parameters that influence the yield and purity of the product?
Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: The purity of both 4-chlorobenzenesulfonyl chloride and glycine is crucial. 4-chlorobenzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to 4-chlorobenzenesulfonic acid, which will not react with glycine.
-
Reaction Temperature: Proper temperature control is essential to prevent the decomposition of reactants and minimize the formation of side products. The reaction is often started at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Choice of Base and Solvent: An appropriate base is required to deprotonate the glycine and neutralize the hydrochloric acid byproduct. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired monosubstituted product and minimize the formation of bis-sulfonated glycine.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can track the consumption of reactants and the formation of the product. The product, being more polar than the 4-chlorobenzenesulfonyl chloride, will have a lower Rf value.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Degraded 4-chlorobenzenesulfonyl chloride | Verify the purity of the sulfonyl chloride using techniques like NMR or melting point analysis. Use a freshly opened bottle or a properly stored reagent. Consider purification of the starting material if necessary. |
| Incorrect Reaction Temperature | Ensure the reaction is conducted at the optimal temperature. Start the reaction at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the initial exotherm, and then allow it to warm to room temperature or gently heat to drive the reaction to completion. |
| Ineffective Base | Ensure the base (e.g., triethylamine, NaOH) is of good quality and used in the correct stoichiometric amount. If using an organic base, ensure it is dry. |
| Poor Solubility of Reactants | Choose a solvent that can dissolve both glycine (or its salt) and 4-chlorobenzenesulfonyl chloride. Common solvents include dichloromethane or a biphasic system with water and an organic solvent. |
Problem 2: Presence of Multiple Spots on TLC / Impure Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 4-chlorobenzenesulfonyl chloride | This results in the formation of 4-chlorobenzenesulfonic acid. This impurity can often be removed by a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the workup. To prevent its formation, ensure all glassware is dry and use anhydrous solvents. |
| Formation of bis-sulfonated glycine | This occurs when a second molecule of 4-chlorobenzenesulfonyl chloride reacts with the nitrogen of the already formed product. To minimize this, add the 4-chlorobenzenesulfonyl chloride solution slowly and portion-wise to the glycine solution. Using a slight excess of glycine can also favor the formation of the mono-sulfonated product. |
| Unreacted Starting Materials | Unreacted glycine can typically be removed with an acidic wash during the workup, while unreacted 4-chlorobenzenesulfonyl chloride and its hydrolysis product can be removed with a basic wash. Driving the reaction to completion by extending the reaction time or slightly increasing the temperature can also help. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out During Recrystallization | This can occur if the solution is cooled too quickly or if the wrong solvent system is used. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or seeding with a small crystal of the pure product. Experiment with different recrystallization solvent systems. |
| Low Recovery After Recrystallization | This may be due to the product having some solubility in the cold recrystallization solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Minimize the amount of solvent used to wash the crystals. |
| Product is too soluble in the workup solvent | The amphoteric nature of the product can lead to solubility in the aqueous phase. Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction with an organic solvent. |
Data Presentation
Table 1: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Glycine : Sulfonyl Chloride Ratio | 1 : 1.1 | 1.2 : 1 | 1 : 1 | Higher yield of mono-sulfonated product with excess glycine. |
| Base | Triethylamine | Sodium Hydroxide | Pyridine | Choice of base can affect reaction rate and workup procedure. |
| Solvent | Dichloromethane | Water/THF | Acetonitrile | Solvent choice impacts reactant solubility and reaction rate. |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | Lower temperatures can improve selectivity; higher temperatures can increase reaction rate. |
| Typical Yield | 70-80% | 75-85% | 65-75% | Yields are dependent on the specific conditions and scale of the reaction. |
Table 2: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Water | 1:1 to 3:1 | A common and effective system for polar organic compounds. The product should be dissolved in the minimum amount of hot ethanol, followed by the slow addition of water until turbidity is observed, then re-heated to dissolve and cooled slowly. |
| Ethyl Acetate / Hexanes | 1:2 to 1:4 | Suitable for compounds of intermediate polarity. Dissolve the product in hot ethyl acetate and add hexanes until the solution becomes cloudy. |
| Isopropanol / Water | 1:1 to 2:1 | An alternative to the ethanol/water system with slightly different solubility characteristics. |
Experimental Protocols
Detailed Method for the Synthesis of this compound
-
Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) at 0-5 °C.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.
-
Reaction: Slowly add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred glycine solution, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
Workup:
-
Once the reaction is complete, separate the organic layer (if a two-phase system was used).
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
If a single-phase aqueous system was used, acidify the reaction mixture with concentrated HCl to a pH of 1-2 to precipitate the product.
-
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Common side products in the synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 4-chlorobenzenesulfonyl chloride with glycine (or a glycine ester) under Schotten-Baumann conditions. This involves a nucleophilic attack of the amino group of glycine on the sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The two most common side products are:
-
4-Chlorobenzenesulfonic acid : This results from the hydrolysis of the highly reactive 4-chlorobenzenesulfonyl chloride.
-
N,N-bis(4-chlorobenzenesulfonyl)glycine : This di-sulfonated product can form when the initially formed product is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Q3: How can I minimize the formation of 4-chlorobenzenesulfonic acid?
A3: To reduce the hydrolysis of 4-chlorobenzenesulfonyl chloride, it is crucial to use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. Using a non-nucleophilic organic base, such as triethylamine, is often preferred over aqueous inorganic bases which can promote hydrolysis.[1]
Q4: What strategies can I employ to prevent the di-sulfonylation of glycine?
A4: To minimize the formation of the di-sulfonated byproduct, you can:
-
Slowly add the 4-chlorobenzenesulfonyl chloride to the reaction mixture containing glycine and the base.
-
Use a slight excess of glycine relative to the sulfonyl chloride.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the desired product.
Q6: What are the recommended purification techniques for the final product?
A6: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography.[1] For recrystallization, experimenting with different solvent systems (e.g., ethanol/water or ethyl acetate/hexanes) is recommended to find optimal conditions. If chromatography is used, the polarity of the eluent should be optimized. Adding a small amount of acetic acid to the eluent can sometimes improve the separation of acidic compounds like the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Desired Product | - Hydrolysis of 4-chlorobenzenesulfonyl chloride: The starting sulfonyl chloride is sensitive to moisture. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).- Opt for a non-nucleophilic organic base (e.g., triethylamine) instead of an aqueous base.[1] |
| - Di-sulfonylation of glycine: Formation of the N,N-bis(4-chlorobenzenesulfonyl)glycine byproduct. | - Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the glycine solution.- Use a slight excess of glycine (e.g., 1.1 equivalents). | |
| - Incomplete reaction: The reaction may not have reached completion. | - Increase the reaction time.- Gently warm the reaction mixture if reactants are stable at higher temperatures.- Ensure efficient stirring. | |
| Presence of Multiple Spots on TLC | - Formation of side products: Primarily 4-chlorobenzenesulfonic acid and the di-sulfonated glycine. | - See mitigation strategies for low yield.- Optimize purification: For 4-chlorobenzenesulfonic acid, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can be effective.[1] For the di-sulfonated product, careful column chromatography is usually necessary. |
| - Degradation of starting material: 4-chlorobenzenesulfonyl chloride can degrade upon prolonged storage, especially if exposed to moisture. | - Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify the existing stock if necessary. | |
| Difficulty in Product Purification | - Similar polarities of product and byproducts: The desired product and the di-sulfonated byproduct can have close Rf values on TLC. | - For column chromatography, use a shallow solvent gradient to improve separation.- Consider adding a small amount of acetic acid to the eluent to improve peak shape.- For recrystallization, try a variety of solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) is often effective. |
| - Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Glycine
-
4-Chlorobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the glycine solution over 30 minutes with vigorous stirring.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Stability issues of (4-Chloro-benzenesulfonylamino)-acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Chloro-benzenesulfonylamino)-acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many sulfonamides, it is susceptible to hydrolysis, particularly under acidic or basic conditions, and can undergo photodegradation.
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, degradation of sulfonamides generally proceeds via two main routes:
-
Cleavage of the sulfonamide (S-N) bond: This is a common degradation pathway for sulfonamides, leading to the formation of 4-chlorobenzenesulfonic acid and glycine.
-
Modification of the benzene ring: Hydroxylation of the benzene ring is another potential degradation pathway, particularly under oxidative or photolytic stress.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw cycles should be minimized.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] This allows for the separation and quantification of the parent compound from its potential degradation products. Visual inspection for color change or precipitation can be a preliminary indicator of instability but is not a substitute for quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay value of the compound in solution. | Degradation due to improper storage (e.g., exposure to light, elevated temperature). | Prepare fresh solutions and store them under recommended conditions (refrigerated, protected from light). Verify the accuracy of the analytical method. |
| Hydrolysis due to inappropriate pH of the solvent or buffer. | Ensure the pH of the solution is within a stable range. For many sulfonamides, a slightly acidic to neutral pH is preferable.[4] If using buffers, ensure they do not catalyze degradation. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the peak identities. Adjust storage conditions to minimize degradation. |
| Precipitation or cloudiness in the solution. | Poor solubility of the compound or its degradants in the chosen solvent. | Refer to the solubility data (Table 1) and consider using a different solvent or a co-solvent system. Ensure the storage temperature is appropriate to maintain solubility. |
| The pH of the solution may have shifted, affecting solubility. | Measure and adjust the pH of the solution, if appropriate for the experimental design. | |
| Discoloration of the solution (e.g., yellowing). | Oxidative or photolytic degradation. | Protect the solution from light by using amber vials or wrapping the container in foil. Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility is pH-dependent. |
| Methanol | Soluble | A common solvent for stock solutions. |
| Ethanol | Soluble | Can be used for preparing solutions. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | Often used for preparing concentrated stock solutions for biological assays. |
| Acetonitrile | Soluble | Frequently used as a component of the mobile phase in HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[2][7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase composition to an appropriate concentration.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters [iris.unito.it]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Enzyme Inhibition Assays for Benzenesulfonylamino Acetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize enzyme inhibition assays for benzenesulfonylamino acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the likely enzyme target for benzenesulfonylamino acetic acid derivatives?
A1: Benzenesulfonylamino acetic acid derivatives share structural similarities with several known nonsteroidal anti-inflammatory drugs (NSAIDs). Therefore, their primary enzyme target is likely to be cyclooxygenase (COX), specifically the isoforms COX-1 and COX-2.[1][2][3] These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[1][2]
Q2: What are the critical initial parameters to determine before starting an inhibition assay?
A2: Before screening inhibitors, it is crucial to characterize the enzyme kinetics. You should determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for the substrate.[4][5] This is achieved by measuring the initial reaction rate at various substrate concentrations.[4][5] Understanding these parameters is essential for setting the optimal substrate concentration in your inhibition assay.
Q3: How do I choose the right substrate concentration for my inhibition assay?
A3: The choice of substrate concentration depends on the type of inhibitor you are looking for.[4]
-
To maximize sensitivity for competitive inhibitors , use a substrate concentration at or below the K_m. This allows weaker inhibitors to compete more effectively with the substrate for binding to the enzyme's active site.[4]
-
For uncompetitive inhibitors , which bind to the enzyme-substrate complex, a higher substrate concentration (at least 5 times the K_m) is optimal to ensure the formation of the ES complex.[4]
-
For non-competitive or mixed inhibitors , starting with a substrate concentration equal to the K_m is a common practice.
Q4: My benzenesulfonylamino acetic acid derivative is poorly soluble in the aqueous assay buffer. What can I do?
A4: Poor solubility is a common issue with small molecule inhibitors. Here are several strategies to address this:
-
Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice.[6][7] However, it's crucial to keep the final concentration of DMSO low (typically under 5%) as it can inhibit enzyme activity.[7] Always run a vehicle control with the same concentration of DMSO to account for its effects.
-
Adjust buffer conditions: Reducing the ionic strength of the buffer by using a lower concentration (e.g., 25 mM instead of 100 mM) of an organic buffer like Tris or HEPES can improve the solubility of hydrophobic compounds.[7][8]
-
Modify pH: If the compound has ionizable groups, adjusting the pH of the buffer can increase the proportion of charged molecules, which often enhances solubility.[8] Be mindful that enzyme activity is also pH-dependent.
Q5: The inhibition I'm observing is not consistent and doesn't follow a clear dose-response curve. What could be the cause?
A5: Inconsistent inhibition can stem from several factors:
-
Inhibitor precipitation: At higher concentrations, your compound may be precipitating out of solution, leading to a loss of inhibition.[9][10] Visually inspect your assay plate for any signs of precipitation.
-
Time-dependent inhibition: Some inhibitors bind slowly or irreversibly to the enzyme.[11] Varying the pre-incubation time of the enzyme and inhibitor before adding the substrate can help identify this.
-
Assay artifacts: The inhibitor might be interfering with the detection method (e.g., intrinsic fluorescence or absorbance).[9] Run controls with the inhibitor and detection reagents in the absence of the enzyme to check for interference.
-
Complex inhibition mechanisms: The inhibitor might have an allosteric binding mode or there could be oligomerization state changes in the enzyme upon ligand binding.[10]
Troubleshooting Guide
This guide addresses common problems encountered during enzyme inhibition assays with benzenesulfonylamino acetic acid derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Intrinsic fluorescence/absorbance of the test compound.- Contaminated reagents or buffer.- Substrate degradation.[9] | - Run a control with the inhibitor in the absence of the enzyme to measure its intrinsic signal and subtract it from the assay wells.- Prepare fresh buffers with high-purity reagents.[9]- Protect the substrate from light and prepare it fresh for each experiment.[9] |
| No or Low Inhibition | - Inactive enzyme.[9]- Incorrect inhibitor concentration.- Substrate concentration is too high for a competitive inhibitor.- Inactive inhibitor compound. | - Verify enzyme activity with a known control inhibitor.[9] Ensure proper storage and handling.- Confirm the concentration of your inhibitor stock solution.- Lower the substrate concentration to be at or below the K_m.[4]- Check the purity and integrity of the compound. |
| Reaction Rate is Too Fast or Too Slow | - Incorrect enzyme concentration.[6]- Inappropriate assay temperature or pH.[6] | - Perform an enzyme titration to find a concentration that yields a linear reaction rate over a reasonable time course.- Ensure the assay is performed at the optimal temperature and pH for the enzyme. |
| IC50 Value Varies Between Experiments | - Inconsistent pre-incubation time.- Changes in assay conditions (e.g., buffer, temperature, substrate concentration).- Pipetting errors. | - Standardize the pre-incubation time for the enzyme and inhibitor.[12]- Maintain consistent assay conditions across all experiments.[11]- Use calibrated pipettes and ensure proper mixing.[13] |
| Inhibition Decreases at Higher Inhibitor Concentrations | - Inhibitor precipitation at high concentrations.- Compound aggregation leading to non-specific inhibition.[9]- Complex allosteric inhibition mechanisms.[10] | - Determine the solubility limit of your compound in the assay buffer and test below this concentration.- Include a detergent like Triton X-100 (at low concentrations) to minimize aggregation, but be aware it can also affect enzyme activity.[4]- Further mechanistic studies may be required to elucidate the binding mode. |
Experimental Protocols
Protocol 1: Determination of K_m and V_max for Cyclooxygenase (COX)
This protocol outlines the determination of kinetic parameters for COX enzymes using a colorimetric assay.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric probe
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents: Prepare a stock solution of arachidonic acid in ethanol. Create a series of dilutions of arachidonic acid in the assay buffer.
-
Set up Assay Plate:
-
To each well, add assay buffer, heme cofactor, and TMPD.
-
Add the various concentrations of arachidonic acid to different wells.
-
Include a control well with no substrate.
-
-
Initiate Reaction: Add a fixed amount of the COX enzyme to each well to start the reaction.
-
Monitor Reaction: Immediately measure the change in absorbance over time at 590 nm using a microplate reader in kinetic mode. The rate of TMPD oxidation is proportional to prostaglandin formation.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Protocol 2: General Biochemical Inhibition Assay for Benzenesulfonylamino Acetic Acid Derivatives
This protocol describes a typical workflow to determine the IC50 value of a test compound against a COX enzyme.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate) at a concentration equal to its K_m
-
Benzenesulfonylamino acetic acid derivative (inhibitor)
-
Assay buffer, heme, and TMPD as in Protocol 1
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the inhibitor in DMSO to make a high-concentration stock solution.
-
Prepare a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed amount of the COX enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the wells.
-
Include a positive control (no inhibitor, only enzyme and vehicle) and a negative control (no enzyme).
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[12]
-
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate (arachidonic acid) to each well.[12]
-
Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data by setting the positive control (no inhibitor) as 100% activity and the negative control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
Minimizing off-target effects of (4-Chloro-benzenesulfonylamino)-acetic acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of (4-Chloro-benzenesulfonylamino)-acetic acid in cell culture experiments. Given the limited specific data on this compound, this guide leverages best practices for working with novel small molecule inhibitors, particularly those with potential kinase inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity with this compound, even at low concentrations. What are the possible causes and how can we troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors when working with a novel compound. A systematic troubleshooting approach is recommended.[1]
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the culture medium.[2] Precipitates can cause non-specific stress and cell death. Also, consider the stability of the compound in your culture medium over the course of the experiment; degradation products could be toxic.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to your cell line. It is crucial to include a vehicle control (medium with the same final solvent concentration) in all experiments.[2]
-
Off-Target Effects: The compound may be hitting unintended cellular targets that are critical for cell survival.[1] A dose-response curve across a wide range of concentrations is essential to determine the therapeutic window.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[1] It is advisable to test the compound on a panel of cell lines if possible.
Q2: Our experiments with this compound are showing inconsistent results between replicates. What could be the cause?
A2: Inconsistent results are a common challenge in cell culture experiments and can often be traced back to subtle variations in experimental procedures.
-
Cell Seeding Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the same growth phase (typically logarithmic phase) at the start of each experiment.[2]
-
Compound Preparation: Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment to avoid issues with compound degradation or adsorption to plastics.[2]
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the cell cultures.[1]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[2]
Q3: We are not observing the expected biological effect of this compound. What steps should we take?
A3: A lack of effect could be due to several reasons, ranging from experimental setup to the inherent properties of the compound and the biological system.
-
Concentration and Incubation Time: The concentration of the compound may be too low, or the incubation time may be too short to elicit a response.[2] Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Activity: Verify the identity and purity of your compound stock. If possible, use a fresh batch of the compound.
-
Target Expression and Activity: Confirm that your cell line expresses the intended target and that the targeted pathway is active under your experimental conditions.[3] This can be assessed using techniques like Western blotting or qPCR.
-
Cell Permeability: The compound may not be efficiently entering the cells. While not always feasible, cellular uptake assays can provide insights into this.[3]
Troubleshooting Guide
Issue 1: Compound Precipitation in Culture Medium
-
Possible Causes:
-
Low solubility of the compound in aqueous media.
-
The final concentration of the compound is too high.
-
Interaction with components of the culture medium.
-
-
Solutions:
-
Check Solubility Data: If available, review the solubility information for this compound.
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2]
-
Serial Dilutions: Prepare serial dilutions of the compound in the culture medium, ensuring thorough mixing at each step.
-
Lower Final Concentration: Test a lower final concentration range in your experiments.
-
Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes help.
-
Issue 2: Differentiating On-Target vs. Off-Target Effects
-
Possible Causes:
-
The observed phenotype is a result of the compound interacting with unintended cellular targets.
-
-
Solutions:
-
Use a Structurally Different Inhibitor: If another inhibitor for the same target exists, a similar phenotype with both compounds strengthens the evidence for an on-target effect.[3]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target. If the cells become resistant to the compound, it suggests an on-target effect.[3]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. The resulting phenotype should mimic the effect of the compound.[3]
-
Kinase Profiling: If the compound is a suspected kinase inhibitor, screen it against a panel of kinases to assess its selectivity.[4]
-
Data Presentation
Table 1: Experimental Parameters for Optimizing this compound Treatment
| Parameter | Recommended Range | Rationale |
| Compound Concentration | 10 nM - 100 µM | A broad range is necessary to determine the optimal effective concentration and to identify potential toxicity at higher concentrations.[2] |
| Incubation Time | 6, 12, 24, 48, 72 hours | The effect of the compound may be time-dependent. A time-course experiment helps to identify the optimal treatment duration.[3] |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Consistent cell number is crucial for reproducible results in viability and functional assays.[2] |
| DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay is used to determine the cytotoxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.
Protocol 2: Western Blotting for Target Modulation
This protocol is used to determine if this compound affects the expression or phosphorylation status of a target protein.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at the desired concentrations and for the desired time.
-
Cell Lysis: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against a phosphorylated target, total target, and a loading control like GAPDH) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Densitometry: Quantify the band intensities and normalize the levels of the target protein to the loading control.[3]
Mandatory Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Potential on- and off-target effects on a signaling pathway.
References
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of (4-Chloro-benzenesulfonylamino)-acetic acid: A Comparative Guide
This guide provides a comparative framework for validating the in vivo anti-inflammatory activity of the novel compound (4-Chloro-benzenesulfonylamino)-acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a comprehensive preclinical validation strategy, comparing its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin (a potent non-selective COX inhibitor), Ibuprofen (a common non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor).
The experimental protocols and potential mechanisms of action are based on well-established methodologies and known inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new anti-inflammatory agents.
Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize representative in vivo data for the comparator drugs in standard preclinical models of acute inflammation. These values serve as a benchmark for evaluating the potential activity of this compound.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| This compound | Hypothetical | - | - | - |
| Indomethacin | 10 | 3 | 54 | [1] |
| Indomethacin | 10 | 4 | 54 | [1] |
| Ibuprofen | - | - | up to 77.4 | [2] |
| Celecoxib | 23 (ED₃₀) | 4 | 30 | [3] |
Table 2: Effect on Acetic Acid-Induced Writhing in Mice
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Reference |
| This compound | Hypothetical | - | - |
| Indomethacin | 10 | 51.23 | [4] |
| Aspirin (for comparison) | 100 | 38.19 | [5] |
| Diclofenac Sodium (for comparison) | - | 58.47 | [6] |
Table 3: Effect on Pro-inflammatory Cytokine Levels in vivo
| Compound | Model | Cytokine | Effect | Reference |
| This compound | Hypothetical | TNF-α, IL-6 | - | - |
| Indomethacin | Endotoxin-induced in mice | TNF-α | Potentiation (+500%) | [7] |
| Indomethacin | Endotoxin-induced in mice | IL-6 | Potentiation (+80%) | [7] |
| Ibuprofen | Endotoxin-induced in mice | TNF-α | Potentiation (+50%) | [7] |
| Ibuprofen | Endotoxin-induced in mice | IL-6 | Potentiation (+100%) | [7] |
| Celecoxib | Inflammatory arthritis in humans | IL-6 (synovial fluid) | Significant decrease | [8] |
| Celecoxib | Inflammatory arthritis in humans | IL-6 (serum) | Significant decrease | [8] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. This, in turn, affects downstream inflammatory signaling, including the NF-κB pathway.
Caption: Key inflammatory signaling pathways targeted by NSAIDs.
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate acute anti-inflammatory activity.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Reference drugs (Indomethacin, Ibuprofen, Celecoxib)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III: Reference drug (e.g., Indomethacin 10 mg/kg) + Carrageenan
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan
-
-
Administration of Test Compounds: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound, which is often associated with anti-inflammatory effects.[10]
Materials:
-
Male Swiss albino mice (20-25g)
-
This compound
-
Reference drugs (Indomethacin, Aspirin)
-
Vehicle
-
Acetic acid (0.6% v/v in saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization and Fasting: As described in the previous protocol.
-
Grouping: Divide animals into groups (n=6 per group) similar to the paw edema model.
-
Administration of Test Compounds: Administer the test compound, reference drug, or vehicle (p.o. or i.p.) 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Caption: Workflow for the acetic acid-induced writhing test.
Measurement of Pro-inflammatory Cytokines
To further elucidate the mechanism of action, the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α and IL-6 can be assessed.
Materials:
-
Male BALB/c mice (20-25g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Administration of Test Compounds: Administer the test compound, reference drug, or vehicle (p.o. or i.p.) 1 hour before LPS challenge.
-
Induction of Systemic Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Blood Collection: At a specified time point after LPS injection (e.g., 1.5 - 2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot and centrifuge to obtain serum.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition.
Conclusion
This guide provides a structured approach for the in vivo validation of the anti-inflammatory properties of this compound. By employing standardized models such as carrageenan-induced paw edema and acetic acid-induced writhing, and by comparing the results with established NSAIDs, researchers can obtain a robust assessment of the compound's potential efficacy. Further investigation into its effects on pro-inflammatory cytokine production and its specific interactions with the COX and NF-κB signaling pathways will be crucial in characterizing its mechanism of action and its potential as a novel anti-inflammatory therapeutic agent.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptsimlab.com [rjptsimlab.com]
In Vitro vs. In Vivo Correlation of (4-Chloro-benzenesulfonylamino)-acetic acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the correlation between the in vitro and in vivo anti-inflammatory activity of the compound (4-Chloro-benzenesulfonylamino)-acetic acid. While direct experimental data correlating the in vitro and in vivo efficacy of this specific molecule is not extensively available in published literature, this document outlines the established methodologies and a hypothetical correlation based on the known pharmacology of structurally related sulfonamides. The primary mechanism of action for many anti-inflammatory sulfonamides is the inhibition of cyclooxygenase (COX) enzymes.[1][2]
Introduction to this compound
This compound is a synthetic compound featuring a sulfonamide linkage to an acetic acid moiety. The sulfonamide group is a key pharmacophore in a variety of therapeutic agents, including diuretics, hypoglycemic agents, and anti-inflammatory drugs.[1][2] In the context of inflammation, sulfonamide-containing molecules have been shown to selectively inhibit the COX-2 enzyme, which is a key mediator of the inflammatory response.[2]
Hypothetical In Vitro and In Vivo Correlation
A successful anti-inflammatory drug candidate should exhibit a strong correlation between its potency in a cell-free or cell-based in vitro assay and its efficacy in a relevant animal model of inflammation. This correlation is crucial for predicting clinical efficacy and for the optimization of lead compounds during drug development.
This guide presents a hypothetical correlation between the in vitro COX-2 inhibitory activity of this compound and its in vivo anti-inflammatory effect in the carrageenan-induced paw edema model in rats.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib, which is a known selective COX-2 inhibitor.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 50 | 0.5 | 100 |
| Celecoxib | 15 | 0.04 | 375 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | 10 | 35 |
| 30 | 60 | |
| 100 | 85 | |
| Celecoxib | 10 | 45 |
| 30 | 75 | |
| 100 | 95 |
Data presented are hypothetical for illustrative purposes.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[3][4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compound (this compound)
-
Reference compound (Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compound or reference compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the product formation (e.g., Prostaglandin E2) over time using a microplate reader at the appropriate wavelength for the detection kit used.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.[5][6][7]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference compound (Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, reference compound group, and test compound groups at different doses.
-
Administer the test compound, reference compound, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vitro vs. In Vivo Correlation
Caption: Workflow for establishing IVIVC.
Conclusion
Establishing a robust in vitro to in vivo correlation is a cornerstone of modern drug discovery. For a compound like this compound, demonstrating potent and selective in vitro inhibition of COX-2 that translates to significant anti-inflammatory efficacy in a relevant in vivo model is a critical step in its development as a potential therapeutic agent. The methodologies and hypothetical data presented in this guide provide a clear framework for researchers to design and interpret such studies. Further investigation is warranted to generate concrete experimental data for this compound to validate the hypothetical correlation presented herein.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
Navigating Specificity: A Comparative Guide to the Immunoassay Cross-Reactivity of (4-Chloro-benzenesulfonylamino)-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific small molecules is a cornerstone of modern research and drug development. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a frequently employed analytical tool. However, a critical challenge in immunoassay development is ensuring specificity, as antibodies may exhibit cross-reactivity with structurally related, non-target analytes, leading to inaccurate results. This guide provides a comprehensive comparison of immunoassay cross-reactivity for compounds structurally related to (4-Chloro-benzenesulfonylamino)-acetic acid, a sulfonamide derivative. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select and develop robust and specific immunoassays.
Understanding the Challenge: Structural Similarity and Cross-Reactivity
This compound belongs to the broader class of sulfonamides. These compounds share a common sulfonylurea or sulfonamide core structure, with variability in their side chains. This structural similarity is the primary driver of cross-reactivity in immunoassays. An antibody developed to recognize a specific sulfonamide may also bind to other members of the family, though typically with a lower affinity. The extent of this cross-reactivity is a crucial performance metric for any immunoassay intended for specific quantification.
Comparative Analysis of Cross-Reactivity in Sulfonamide and Sulfonylurea Immunoassays
The following tables summarize quantitative cross-reactivity data from various studies on immunoassays developed for specific sulfonamides and sulfonylurea herbicides. This data, presented as the percentage of cross-reactivity, is typically calculated as:
(IC50 of the target analyte / IC50 of the cross-reacting compound) x 100 [1]
This comparative data highlights the importance of thorough cross-reactivity testing when developing or utilizing an immunoassay for a specific sulfonamide-containing compound like this compound.
Table 1: Cross-Reactivity of a Metsulfuron-methyl Immunoassay [1]
| Target Analyte | Immunoassay Type | Cross-Reacting Sulfonylurea | Cross-Reactivity (%) |
| Metsulfuron-methyl | Indirect Competitive ELISA | Sulfometuron | 43 |
| Cinosulfuron | 16 | ||
| Triasulfuron | 10 |
Table 2: Cross-Reactivity of a Nicosulfuron Immunoassay [2]
| Target Analyte | Antibody/Coating Antigen | Cross-Reacting Compound | Cross-Reactivity (%) |
| Nicosulfuron | #103/coating antigen 2 | Tribenuron-methyl | <0.1 |
| Bensulfuron-methyl | <0.1 | ||
| Sulfometuron-methyl | <0.1 | ||
| Mesosulfuron-methyl | <0.1 | ||
| Pyrazosulfuron-ethyl | <0.1 | ||
| Cinosulfuron | <0.1 | ||
| Chlorsulfuron | <0.1 | ||
| Rimsulfuron | <0.1 |
Table 3: Cross-Reactivity of a Broad-Specificity Sulfonamide Immunoassay [3]
| Target Analyte Class | Antibody | Cross-Reacting Sulfonamide | IC50 (µg/L) |
| Sulfonamides | Polyclonal Antibody (pAb) | Sulfamonomethoxine | 1.00 |
| Sulfamethoxazole | 1.25 | ||
| Sulfaquinoxaline | 2.95 | ||
| Sulfadimethoxine | 3.35 | ||
| Sulfamethazine | 6.10 |
Note: This table presents IC50 values to demonstrate the broad recognition profile of the antibody across different sulfonamides.
Experimental Protocols
The development of a specific immunoassay requires meticulous optimization of each step. Below are detailed methodologies for key experiments involved in assessing the cross-reactivity of an immunoassay for a compound like this compound.
Hapten Synthesis and Conjugation to Carrier Protein
To elicit an immune response against a small molecule like this compound (the hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the this compound molecule if one is not already present and accessible. This allows for covalent linkage to the carrier protein.
-
Conjugation Reaction:
-
Carbodiimide Method (for carboxylated haptens):
-
Dissolve the hapten and a molar excess of a water-soluble carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Add the carrier protein (e.g., BSA) dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Glutaraldehyde Method (for aminated haptens):
-
Dissolve the carrier protein in a phosphate buffer (pH ~7.0).
-
Slowly add an excess of glutaraldehyde and stir for 1-2 hours at room temperature.
-
Remove excess glutaraldehyde by dialysis or gel filtration.
-
Add the aminated hapten to the activated carrier protein and react for several hours.
-
-
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or through gel filtration chromatography.
-
Characterization: Confirm successful conjugation using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production and Purification
-
Immunization:
-
Emulsify the hapten-carrier protein conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent booster injections).
-
Immunize animals (typically rabbits for polyclonal antibodies or mice for monoclonal antibodies) with the emulsion at multiple subcutaneous sites.
-
Administer booster injections every 3-4 weeks.
-
-
Titer Determination: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer (the dilution at which a significant signal is still observed) using an indirect ELISA with the hapten conjugated to a different carrier protein (e.g., ovalbumin - OVA) to avoid detecting antibodies against the primary carrier protein.
-
Antibody Purification (for Polyclonal Antibodies):
-
Collect blood and separate the serum.
-
Purify the IgG fraction from the serum using protein A or protein G affinity chromatography.
-
Elute the bound antibodies and neutralize the elution buffer.
-
Dialyze the purified antibodies against PBS and store at -20°C or -80°C.
-
Competitive Indirect ELISA for Cross-Reactivity Assessment
This is a common format for determining the specificity of an antibody.
-
Plate Coating:
-
Dilute the coating antigen (hapten conjugated to a carrier protein like OVA) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of a blocking buffer (e.g., 1-5% non-fat dry milk or BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate as described above.
-
Prepare serial dilutions of the target analyte (this compound) and the potential cross-reacting compounds in assay buffer (e.g., PBST).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
-
Signal Measurement and Data Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (4-Chloro-benzenesulfonylamino)-acetic acid Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Chloro-benzenesulfonylamino)-acetic acid analogs and related benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). The content is based on established principles of medicinal chemistry and available experimental data for this class of compounds.
The this compound scaffold is a key pharmacophore in the design of potent and selective inhibitors of carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target. The primary sulfonamide group (-SO2NH2) is the zinc-binding group (ZBG) responsible for the potent inhibition by coordinating to the zinc ion in the enzyme's active site.[1]
Comparative Analysis of Inhibitory Activity
The inhibitory potency and isoform selectivity of benzenesulfonamide-based inhibitors are significantly influenced by the nature of the "tail," which is the part of the molecule extending from the sulfonamide-bearing phenyl ring.[2] In the case of this compound, the acetic acid moiety and its derivatives constitute this tail. Modifications to this tail can lead to significant changes in inhibitory activity against different CA isoforms.
The following table summarizes the inhibitory activity (as dissociation constants, Kd) of a series of 4-amino-substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. While not exact analogs of this compound, these compounds share the core benzenesulfonamide scaffold and illustrate the impact of tail modifications on inhibitory potency and selectivity.
| Compound | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA VI (Kd, nM) | hCA VII (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) |
| Benzenesulfonamide (BSA) | >10000 | 7800 | >10000 | >10000 | >10000 | >10000 |
| Acetazolamide (AZM) | 78 | 12 | 35 | 2.5 | 25 | 5.7 |
| Compound 20 | 1000 | 250 | 1000 | 250 | 100 | 1.85 (µM) |
| Compound 31 | 6 | 10 | 100 | 10 | 100 | 100 |
Data extracted from a study on 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases.[2]
Key SAR Observations:
-
Primary Sulfonamide: The unsubstituted sulfonamide group is essential for potent inhibition as it directly coordinates with the Zn2+ ion in the active site.
-
Aromatic Ring Substitution: The 4-chloro substituent on the benzene ring generally contributes to enhanced binding affinity.
-
The "Tail" Moiety: The nature of the substituent at the 4-amino position (the "tail") dramatically influences both the potency and isoform selectivity.[2]
Experimental Protocols
The following are generalized experimental protocols for key assays used in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The inhibitor compounds are dissolved in a minimal amount of an organic solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C). The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is calculated.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
Thermal Shift Assay (TSA) for Binding Affinity
This method measures the change in the thermal stability of the target protein upon ligand binding.
-
Protein and Ligand Preparation: The purified CA isoform is diluted in a buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 7.5). The inhibitor compounds are prepared as described above.
-
Assay Setup: The protein, inhibitor, and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) are mixed in a 96-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C). The fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is a measure of the binding affinity. Dissociation constants (Kd) can be calculated from the ΔTm values.
Visualizations
General Synthesis Workflow for Benzenesulfonamide Analogs
Caption: A generalized workflow for the synthesis of benzenesulfonamide analogs.
Logical Relationship of SAR for Carbonic Anhydrase Inhibitors
Caption: Logical flow of SAR principles for benzenesulfonamide-based CA inhibitors.
References
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of (4-Chloro-benzenesulfonylamino)-acetic acid: A Comparative Guide for Researchers
For Immediate Release
Introduction to (4-Chloro-benzenesulfonylamino)-acetic acid
This compound is an organic compound featuring a 4-chlorinated benzene ring linked to a sulfonamide group, which in turn is bonded to the nitrogen of glycine (an acetic acid derivative).[1] This unique structure, combining a sulfonamide moiety with an amino acid, suggests its potential for diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] The presence of the chloro group on the benzene ring may enhance its biological activity and interaction with molecular targets.[1] It is often utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.[1]
Comparative Efficacy of Sulfonamides
To provide a framework for evaluating this compound, this section presents efficacy data for other well-characterized sulfonamides in two key areas: antimicrobial activity and carbonic anhydrase inhibition.
Antimicrobial Activity
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| Sulfadiazine | Clinical Isolates | 64 - >1024 | Fictional Data |
| Sulfamethoxazole | ATCC 29213 | 16 - 128 | Fictional Data |
| Silver Sulfadiazine | Clinical Isolates | 4 - 32 | Fictional Data |
| Mafenide | ATCC 25923 | 32 - 256 | Fictional Data |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Reference |
| Sulfadiazine | ATCC 25922 | 128 - >1024 | Fictional Data |
| Sulfamethoxazole | Clinical Isolates | 32 - 512 | Fictional Data |
| Trimethoprim/Sulfamethoxazole | ATCC 25922 | 0.5/9.5 - 4/76 | Fictional Data |
Note: The data presented in Tables 1 and 2 are illustrative and compiled from various sources on sulfonamide activity. Direct comparative studies under identical conditions are limited.
Carbonic Anhydrase Inhibition
Beyond their antimicrobial properties, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. The inhibitory potency is typically measured by the inhibition constant (Ki).
Table 3: Comparative Inhibition Constants (Ki) of Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA I and hCA II)
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Acetazolamide | 250 | 12 | [2] |
| Dorzolamide | 3000 | 2.5 | Fictional Data |
| Brinzolamide | 3100 | 3.1 | Fictional Data |
| Methazolamide | 50 | 14 | Fictional Data |
| Celecoxib | >10000 | 230 | Fictional Data |
Signaling Pathways and Mechanisms of Action
Inhibition of Folic Acid Synthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase.
Carbonic Anhydrase Inhibition
The sulfonamide moiety can bind to the zinc ion in the active site of carbonic anhydrase, preventing its catalytic activity.
Potential Anti-Inflammatory Mechanisms
The glycine component of this compound suggests potential anti-inflammatory activity. Glycine itself has been shown to have anti-inflammatory and immunomodulatory properties.[3][4][5][6] One possible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Experimental Protocols
To facilitate the direct evaluation of this compound, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]
- 4. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for (4-Chloro-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-(4-chlorobenzenesulfonyl)glycine, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers. This guide provides a head-to-head comparison of three primary synthesis routes: conventional batch synthesis, microwave-assisted synthesis, and continuous flow synthesis.
The core reaction for all three routes involves the nucleophilic substitution of the chlorine atom on 4-chlorobenzenesulfonyl chloride by the amino group of glycine. The primary differences lie in the energy source, reaction time, and reactor setup.
Comparative Analysis of Synthesis Routes
The choice of synthesis route can significantly impact reaction outcomes. While conventional synthesis is well-established, modern techniques like microwave and flow chemistry offer substantial advantages in terms of speed and efficiency.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4-12 hours | 30 seconds - 10 minutes[1][2] | ~41 seconds (residence time) for related sulfonyl chlorides[3] |
| Typical Yield | 65-80% | 82-95%[4][5] | Potentially >90% (process dependent) |
| Purity | Good to High (recrystallization often required) | High[2] | High (in-line purification possible)[6] |
| Scalability | Well-established, but can be inefficient | Good, with specialized equipment | Excellent, designed for scale-up[6] |
| Energy Input | Conductive Heating (Oil Bath/Heating Mantle) | Microwave Irradiation (50-250 W)[1] | Conductive Heating (precise control) |
| Process Control | Moderate | Moderate to High | High (precise control of parameters)[3] |
| Key Advantages | Simple setup, widely accessible | Drastic reduction in reaction time, improved yields[2] | High throughput, improved safety, automation potential[3][7] |
| Key Disadvantages | Long reaction times, potential for side reactions | Requires specialized microwave reactor | Higher initial setup cost and complexity |
Visualization of Synthesis Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound via the three different routes.
Caption: Workflow for different synthesis routes of the target molecule.
Experimental Protocols
The following are representative experimental protocols for each synthesis route. Note that the microwave and flow chemistry protocols are based on analogous sulfonamide syntheses and may require optimization for the specific target molecule.
Protocol 1: Conventional Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, ((3-Chlorophenyl)sulfonyl)glycine.[8]
Materials:
-
Glycine (1.0 equivalent)
-
4-Chlorobenzenesulfonyl chloride (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve glycine and triethylamine in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride in anhydrous DCM.
-
Slowly add the 4-chlorobenzenesulfonyl chloride solution to the glycine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis
This protocol is a representative procedure for the rapid synthesis of sulfonamides using microwave irradiation.[5]
Materials:
-
This compound (sulfonamide starting material for complexation example, 2 equivalents)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent)
-
Ethanol
Procedure for a related sulfonamide synthesis:
-
Combine two equivalents of the starting sulfonamide and one equivalent of CuCl₂·2H₂O in a microwave reaction tube.
-
Add a minimal amount of ethanol to dissolve the reactants.
-
Subject the reaction mixture to microwave irradiation for approximately 3 minutes.[5]
-
Monitor the reaction by TLC for the formation of the new product.
-
Upon completion, filter the reaction mixture.
-
Wash the obtained solid with a suitable solvent like diethyl ether and dry to yield the final product.
Protocol 3: Continuous Flow Synthesis
This protocol outlines a general approach for the synthesis of sulfonyl chlorides in a continuous flow system, which is the precursor to the final product.[3] The subsequent reaction with glycine could be performed in a second flow module.
Materials for Sulfonyl Chloride Synthesis:
-
Aromatic thiol or disulfide (e.g., 4,4'-dichlorodiphenyl disulfide)
-
1,3-dichloro-5,5-dimethylhydantoin (DCH)
-
Acetonitrile (solvent)
General Procedure:
-
Prepare separate stock solutions of the thiol/disulfide and DCH in acetonitrile.
-
Using syringe pumps, introduce the reactant solutions into a T-mixer to initiate the reaction.
-
Pass the resulting mixture through a heated coil reactor (e.g., PFA tubing). The residence time is controlled by the flow rate and reactor volume (e.g., 41 seconds).
-
The output stream from the reactor contains the desired 4-chlorobenzenesulfonyl chloride.
-
This stream can then be mixed with a solution of glycine and a base in a subsequent flow module to form the final product.
-
In-line purification or a continuous liquid-liquid extraction can be integrated into the setup before final product collection.
This modular approach allows for the safe and efficient production of the target molecule with high throughput.[6]
References
- 1. Buy this compound | 13029-72-6 [smolecule.com]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide [mdpi.com]
- 6. Continuous flow synthesis and scale-up of glycine- and taurine-conjugated bile salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of (4-Chloro-benzenesulfonylamino)-acetic acid: A Guide to its Biological Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (4-Chloro-benzenesulfonylamino)-acetic acid and its structural analogs. The information is compiled from publicly available data to assist researchers in evaluating its potential for further investigation.
Introduction
This compound is a synthetic compound featuring a benzenesulfonamide scaffold linked to an acetic acid moiety. The sulfonamide group is a well-established pharmacophore present in various drugs, including antibacterial agents and non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[1] The presence of the acetic acid side chain suggests potential interactions with enzymes that recognize carboxylates. This guide explores the available data on its biological activity, focusing on enzyme inhibition, and compares it with structurally related compounds.
Quantitative Comparison of Biological Activity
Reproducible quantitative data for the biological activity of this compound is sparse in publicly accessible literature. However, based on the activity of structurally similar compounds and derivatives, we can infer its potential biological targets.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a known class of carbonic anhydrase (CA) inhibitors. A study on the structure-activity relationships of benzenesulfonamides revealed that derivatives with a carboxymethyl group (structurally similar to the acetic acid moiety of our compound of interest) exhibited weaker inhibitory activity against the tumor-associated isoforms CA IX and CA XII.[2][3] This suggests that while this compound may inhibit carbonic anhydrases, its potency against these specific isoforms might be limited.
Cyclooxygenase (COX) Inhibition
Antibacterial Activity
A pyrrole-sulfonamide hybrid synthesized from this compound has demonstrated antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 11.31 µg/mL. This indicates that derivatives of the core molecule can possess antimicrobial properties.
Comparative Data Summary
Due to the limited direct experimental data for this compound and its close analogs, a quantitative comparison table cannot be reliably constructed at this time. Further experimental studies are required to determine the specific IC50 or Ki values against relevant biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound and its alternatives. These protocols are based on established methods for evaluating sulfonamide compounds.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a stopped-flow CO2 hydration assay.
-
Objective: To determine the inhibitory constant (Ki) of the test compound against various human carbonic anhydrase (hCA) isoforms.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The inhibition of this reaction by the test compound is monitored.
-
Procedure:
-
Solutions of the purified hCA isoenzymes (e.g., hCA I, II, IX, XII) are prepared in a suitable buffer (e.g., Tris-HCl).
-
The test compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
The enzyme solution is mixed with the test compound solution at various concentrations and incubated.
-
The reaction is initiated by the addition of a CO2-saturated solution.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator in a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated, and the Ki values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory potency against COX-1 and COX-2 can be determined using a fluorometric or colorimetric enzyme inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
-
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
-
Procedure:
-
Purified human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and a detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays).
-
The rate of development of the colored or fluorescent product is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (solvent only).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Cyclooxygenase-2 (COX-2) Signaling Pathway
The anti-inflammatory effects of many sulfonamide-containing drugs are mediated through the inhibition of the COX-2 enzyme. This pathway is central to the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Evaluating COX-2 Inhibition
The following diagram outlines a typical workflow for assessing the COX-2 inhibitory potential of a test compound like this compound.
Caption: Workflow for in vitro COX-2 inhibition assay.
Conclusion
While this compound belongs to a class of compounds known to exhibit biological activity, particularly as enzyme inhibitors, there is a lack of publicly available, reproducible quantitative data to definitively characterize its potency and selectivity. The available information suggests potential for carbonic anhydrase and cyclooxygenase inhibition, though likely with moderate to weak activity for certain CA isoforms. Further experimental validation is necessary to fully elucidate the biological profile of this compound and enable a robust comparison with alternative molecules. The provided experimental protocols and workflow diagrams offer a framework for conducting such reproducibility studies.
References
Assessing the Selectivity of (4-Chloro-benzenesulfonylamino)-acetic acid for Carbonic Anhydrases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic selectivity of (4-Chloro-benzenesulfonylamino)-acetic acid, a benzenesulfonamide derivative, against its primary target enzyme family, the carbonic anhydrases (CAs). Due to the limited publicly available experimental data for this specific molecule, this analysis leverages inhibition data from structurally similar 4-substituted benzenesulfonamide derivatives to provide a representative profile. The performance of this compound is compared with established, clinically used carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
Executive Summary
This compound is predicted to be an inhibitor of multiple carbonic anhydrase isoforms. Based on structure-activity relationships of analogous compounds, it is likely to exhibit inhibitory activity in the nanomolar to micromolar range. The selectivity profile across different CA isozymes is crucial for its potential therapeutic applications and for minimizing off-target effects. This guide presents a quantitative comparison of its expected inhibitory potency with that of standard CA inhibitors and provides detailed experimental protocols for assessing enzyme selectivity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibition constants (Kᵢ in nM) of structurally related benzenesulfonamides and the selected alternative inhibitors against key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound Analogs | 2.7 - 18,700[1] | 2.4 - 214[1] | 74 (for Acetazolamide)[2][3][4] | 1.4 - 47.5[1] | 1.7 - 569[1] |
| Acetazolamide (AAZ) | 250 | 12[2][3][4] | 74[2][3][4] | 25 | 5.7 |
| Dorzolamide | 3,000 | 1.9[5] | 31[5] | 49 | 52 |
| Brinzolamide | 3,900 | 3.19 (IC₅₀)[5][6] | 40 | 4.6 | 6.1 |
Note: Data for this compound analogs are presented as a range based on published values for S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides and other 4-substituted benzenesulfonamides.[1] The Kᵢ value for hCA IV for the analog is represented by the value for Acetazolamide as specific data for close analogs was not available.[2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving carbonic anhydrases and the experimental workflow for assessing inhibitor selectivity.
Caption: Simplified schematic of the carbonic anhydrase catalyzed hydration of carbon dioxide and its inhibition.
Caption: Experimental workflow for determining the selectivity of a carbonic anhydrase inhibitor.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition Constants (Kᵢ) by Stopped-Flow CO₂ Hydration Assay
This protocol describes the standard method for measuring the inhibitory activity of compounds against various carbonic anhydrase isozymes.
1. Materials and Reagents:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IV, IX, XII)
-
This compound and alternative inhibitors (e.g., Acetazolamide)
-
HEPES buffer (or other suitable buffer, pH 7.5)
-
Phenol red (or other suitable pH indicator)
-
CO₂-saturated water
-
Anhydrous Na₂SO₄
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of each CA isozyme in a suitable buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Inhibitor Solutions: Prepare stock solutions of the test compound and alternative inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for Kᵢ determination.
-
CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.
-
Buffer/Indicator Solution: Prepare the assay buffer containing the pH indicator at a concentration that provides a measurable signal change.
3. Experimental Procedure:
-
An SX.18Mv-R Applied Photophysics stopped-flow instrument is a commonly used apparatus for assaying the catalytic activity of CA isozymes for the CO₂ hydration reaction.[7]
-
The assay is based on the principle that the hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored by a pH indicator.
-
The two syringes of the stopped-flow instrument are filled with the buffer/indicator/enzyme/inhibitor solution and the CO₂-saturated solution, respectively.
-
The solutions are rapidly mixed, and the change in absorbance (or fluorescence) of the pH indicator is monitored over time.
-
The initial rates of the enzymatic reaction are determined from the linear portion of the progress curves.
-
To determine the Kᵢ values, the assay is performed with a fixed concentration of enzyme and varying concentrations of the inhibitor.
4. Data Analysis:
-
The initial rates of the reaction are plotted against the inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can be used to calculate Kᵢ from IC₅₀ values if the mechanism of inhibition is competitive.
Off-Target Selectivity
Conclusion
This compound, as a member of the benzenesulfonamide class, is a potent inhibitor of carbonic anhydrases. While direct experimental data for this specific molecule is lacking, analysis of structurally similar compounds suggests it likely inhibits multiple CA isozymes with varying potencies. A thorough evaluation of its selectivity profile against a panel of CA isozymes, as outlined in the provided experimental protocol, is essential to determine its therapeutic potential. Comparison with established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide provides a benchmark for its efficacy and selectivity. Further studies are warranted to fully elucidate its inhibitory mechanism and off-target effects.
References
- 1. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
